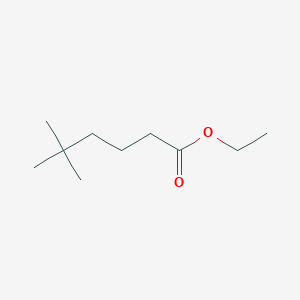

Ethyl 5,5-dimethylhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5-dimethylhexanoate is a chemical compound with the molecular formula C10H20O2 . It is also known by other names such as hexanoato, 5,5-dimethyl-, ion (1-) and Hexanoic acid, 5,5-dimethyl- .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 172.26 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 172.26 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Scientific Research Applications

Synthesis and Chemical Transformations

- Ethyl 5,5-dimethylhexanoate has been involved in various synthesis processes. For instance, a study by Matsui et al. (1986) discusses a synthesis method involving ethyl 3,3-dimethyl-4-pentenoate, which is closely related to this compound, demonstrating its utility in creating complex chemical structures (Matsui et al., 1986). Additionally, Guindon et al. (1985) synthesized Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral synthon for certain medications, indicating the use of similar compounds in pharmaceutical synthesis (Guindon et al., 1985).

Catalysis and Material Science

- In the field of materials science, metal alkanoates with medium-size carbon chains, including those similar to this compound, have been used extensively. Mishra et al. (2007) discuss their application as metal-organic precursors, catalysts in polymerizations, and in the paint industry due to their drying properties (Mishra et al., 2007).

Sensory and Flavor Research

- This compound and related compounds have been studied for their sensory characteristics, particularly their odor thresholds. Takeoka et al. (1995) found that branched esters like ethyl 2-ethylhexanoate, which are structurally similar to this compound, have significantly lower odor thresholds than their straight-chain counterparts, indicating their importance in flavor science and food technology (Takeoka et al., 1995).

Environmental and Sustainability Analysis

- The compound's derivatives have been examined in the context of sustainability. Patel et al. (2015) explored the use of 2-Ethyl-1-hexanol, which is structurally related, in the catalytic production of higher alcohols from ethanol. Their analysis included sustainability metrics, highlighting the environmental impact and potential of such compounds (Patel et al., 2015).

Biomedical Applications

- Although not directly using this compound, there are studies on similar compounds for potential medicinal applications. For instance, Zheng et al. (2012) reported on the enzymatic production of (S)-3-Cyano-5-methylhexanoic acid ethyl ester, a valuable synthetic intermediate for a medication, showcasing the pharmaceutical relevance of related compounds (Zheng et al., 2012).

Properties

IUPAC Name |

ethyl 5,5-dimethylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-12-9(11)7-6-8-10(2,3)4/h5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIFPHVHSPAVHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104093-22-3 |

Source

|

| Record name | ethyl 5,5-dimethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2361152.png)

![[1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2361153.png)

![1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one](/img/structure/B2361161.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2361163.png)

![(E)-3-[4-(3-chlorobenzoyl)-1-methylpyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile](/img/structure/B2361164.png)

![2,2-dimethyl-N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}propanamide](/img/structure/B2361169.png)